molecular formula C15H19N3O3S B2498521 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea CAS No. 847406-87-5

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea

Cat. No. B2498521
CAS RN: 847406-87-5
M. Wt: 321.4
InChI Key: BYXVQWMXUCXMOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinoline derivatives involves intricate steps, including cyclocondensation reactions, which have been a focus of research. For instance, the synthesis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of specific reagents and conditions for successful synthesis (Okmanov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea often reveals intricate details about their bonding patterns and stereochemistry. For example, the adducts of methylthiourea with dioxane and morpholine provide insights into hydrogen bonding patterns, which are crucial for understanding the molecular structure and potential interactions of the target compound (Jones et al., 2013).

Chemical Reactions and Properties

Reactivity studies, such as those on ethyl 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinylidene acetate towards nitrilimines, shed light on the chemical reactions involving quinoline derivatives. These studies provide valuable information on how such compounds can undergo transformations to yield new chemical entities with potential applications (Abdallah, 2002).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structure and hydrogen bonding patterns, are key to understanding the behavior of 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea. The study by Taouss and Jones (2016) on the structure of adducts involving methylthiourea provides insights into these aspects, which are fundamental for the application and manipulation of the target compound (Taouss & Jones, 2016).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity and stability, is crucial for the application of 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea in various fields. Research on similar compounds, like the synthesis and reactions of dihydroisoquinolines, provides a foundation for predicting the behavior of the target compound under different chemical conditions (Gittos et al., 1976).

Scientific Research Applications

Synthesis and Stereochemical Studies

Research has been focused on the synthesis and stereochemical study of compounds with structures related to quinolines, demonstrating methods to prepare and analyze their stereochemistry via various chemical reactions and spectroscopic techniques (Kóbor et al., 1994).

Anticancer Applications

Novel quinoline derivatives have been identified as potent anticancer agents, targeting specific enzymes like topoisomerase I. These compounds show promising cytotoxic activity against cancer cells, highlighting the potential for therapeutic applications (Ruchelman et al., 2004).

Sleep Regulation Studies

Compounds related to quinoline derivatives have been studied for their role in sleep regulation, demonstrating how selective antagonism of orexin receptors can influence sleep patterns in rats. This research contributes to understanding the neurochemical pathways involved in sleep and wakefulness (Dugovic et al., 2009).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their potential as corrosion inhibitors. Studies show that certain compounds can effectively prevent the corrosion of carbon steel in acidic environments, with implications for industrial applications (El Faydy et al., 2019).

Molecular Docking and Cytotoxicity Analysis

The synthesis and evaluation of novel annulated dihydroisoquinoline heterocycles have been explored for their cytotoxic effects and potential as anticancer drugs. Molecular docking simulations complement these studies to understand the interaction between these compounds and biological targets (Saleh et al., 2020).

properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-16-15(22)17-7-6-9-8-10-11(20-2)4-5-12(21-3)13(10)18-14(9)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVQWMXUCXMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylthiourea

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